N-(2-benzoyl-3-methylbenzofuran-5-yl)benzamide
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Overview
Description
N-(2-benzoyl-3-methylbenzofuran-5-yl)benzamide is a complex organic compound that belongs to the class of benzamides. This compound is characterized by the presence of a benzofuran ring, which is a fused ring system consisting of a benzene ring and a furan ring. The compound also contains a benzamide group, which is a functional group consisting of a benzene ring attached to an amide group. The unique structure of this compound makes it an interesting subject for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-benzoyl-3-methylbenzofuran-5-yl)benzamide typically involves the condensation of 2-benzoyl-3-methylbenzofuran with benzoyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions, and the product is purified by recrystallization from a suitable solvent such as ethanol .
Industrial Production Methods
In an industrial setting, the production of this compound can be achieved through a similar synthetic route but on a larger scale. The reaction is typically carried out in a batch reactor, and the product is isolated by filtration and purified by crystallization. The use of continuous flow reactors can also be employed to improve the efficiency and yield of the reaction .
Chemical Reactions Analysis
Types of Reactions
N-(2-benzoyl-3-methylbenzofuran-5-yl)benzamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride to form corresponding alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Ammonia or primary amines in the presence of a catalyst such as palladium on carbon.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Amides or esters.
Scientific Research Applications
N-(2-benzoyl-3-methylbenzofuran-5-yl)benzamide has a wide range of scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of other complex organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic applications, including anti-inflammatory and anticancer activities.
Industry: Used in the production of pharmaceuticals, agrochemicals, and other fine chemicals
Mechanism of Action
The mechanism of action of N-(2-benzoyl-3-methylbenzofuran-5-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit the activity of certain enzymes, such as cyclooxygenase (COX) enzymes, which play a key role in the inflammatory response. By inhibiting these enzymes, the compound can reduce the production of pro-inflammatory mediators such as prostaglandins, thereby exerting its anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
N-(2-benzoyl-3-methylbenzofuran-5-yl)acetamide: Similar structure but with an acetamide group instead of a benzamide group.
2,3-dimethoxybenzamide: Contains methoxy groups on the benzene ring.
3-acetoxy-2-methylbenzamide: Contains an acetoxy group on the benzene ring
Uniqueness
N-(2-benzoyl-3-methylbenzofuran-5-yl)benzamide is unique due to its specific combination of functional groups and its ability to undergo a wide range of chemical reactions. Its unique structure also contributes to its diverse biological activities and potential therapeutic applications .
Properties
Molecular Formula |
C23H17NO3 |
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Molecular Weight |
355.4 g/mol |
IUPAC Name |
N-(2-benzoyl-3-methyl-1-benzofuran-5-yl)benzamide |
InChI |
InChI=1S/C23H17NO3/c1-15-19-14-18(24-23(26)17-10-6-3-7-11-17)12-13-20(19)27-22(15)21(25)16-8-4-2-5-9-16/h2-14H,1H3,(H,24,26) |
InChI Key |
DJTKQWOPMNKCNP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(OC2=C1C=C(C=C2)NC(=O)C3=CC=CC=C3)C(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
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